methyl (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
METHYL (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the methoxyphenyl group: This step usually involves a condensation reaction with a methoxy-substituted benzaldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
METHYL (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2Z)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE
- METHYL (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE
Uniqueness
METHYL (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring.
Properties
Molecular Formula |
C18H14O5 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl (2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-21-13-5-3-4-11(8-13)9-16-17(19)14-10-12(18(20)22-2)6-7-15(14)23-16/h3-10H,1-2H3/b16-9- |
InChI Key |
UJFDZVAYBDIVRZ-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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